Welcome to the BenchChem Online Store!
molecular formula C5H12ClNO2S B1599604 3-chloro-N,N-dimethylpropane-1-sulfonamide CAS No. 78472-00-1

3-chloro-N,N-dimethylpropane-1-sulfonamide

Cat. No. B1599604
M. Wt: 185.67 g/mol
InChI Key: NCZGIOUJVDTSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06995184B2

Procedure details

10 g of dimethylamine hydrochloride are placed in 60 ml of water, a nitrogen atmosphere is applied and the solution is cooled to between 0° C. and −5° C., and then 18 ml of 3-chloro-1-propanesulphonyl chloride are added dropwise. 10.6 g of sodium hydroxide in 40 ml of water are added while maintaining at −5° C., then the mixture is allowed to return to AT and stirring is maintained for 1 hour. 1 ml of concentrated HCl is added and then extraction is carried out with DCM. The organic phase is washed with a 10% NaOH solution and then with an NaCl solution. 15.1 g of the expected compound are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[Cl:5][CH2:6][CH2:7][CH2:8][S:9](Cl)(=[O:11])=[O:10].[OH-].[Na+].Cl>O>[Cl:5][CH2:6][CH2:7][CH2:8][S:9]([N:3]([CH3:4])[CH3:2])(=[O:11])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to between 0° C. and −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic phase is washed with a 10% NaOH solution

Outcomes

Product
Name
Type
product
Smiles
ClCCCS(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.